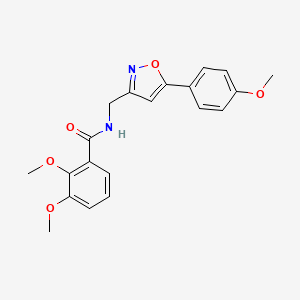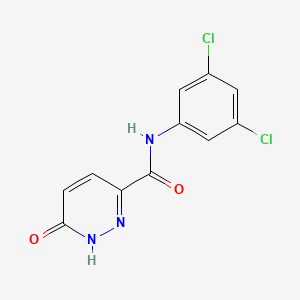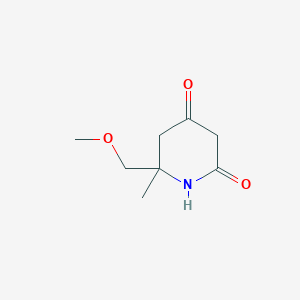![molecular formula C27H18N2OS2 B2497656 2-(Benciltio)-4-(2-naftoxil)[1]benzotieno[3,2-d]pirimidina CAS No. 478030-09-0](/img/structure/B2497656.png)
2-(Benciltio)-4-(2-naftoxil)[1]benzotieno[3,2-d]pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a naphthyloxy group, and a benzothienopyrimidine core
Aplicaciones Científicas De Investigación
2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine: The compound has potential therapeutic applications, including as a lead compound for the development of new drugs.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
Target of Action
The primary targets of 2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine could be a specific type of protein or enzyme in the body. These targets play a crucial role in a particular biochemical pathway.
Mode of Action
2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine may interact with its targets by binding to the active site, causing a conformational change that affects the function of the target. This interaction could either inhibit or enhance the activity of the target.
Biochemical Pathways
Upon interaction with its targets, 2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine may affect certain biochemical pathways. The downstream effects could include the upregulation or downregulation of certain genes or the activation or inhibition of other proteins or enzymes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine would determine its bioavailability. Factors such as how well it is absorbed in the gut, how it is distributed in the body, how it is metabolized, and how it is excreted would all impact its effectiveness.
Result of Action
The molecular and cellular effects of 2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine’s action could include changes in cell behavior, gene expression, or protein function. These changes could potentially lead to the desired therapeutic effect.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothienopyrimidine Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the benzothienopyrimidine core.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable benzylthiol reacts with the benzothienopyrimidine intermediate.
Attachment of the Naphthyloxy Group:
Industrial Production Methods
Industrial production of 2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the benzylsulfanyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Dioctyl1benzothieno3,2-bbenzothiophene (C8-BTBT) : Known for its high mobility in organic field-effect transistors.
- Bis1benzothieno[2,3-d:2′,3′-d′]anthra[1,2-b:5,6-b′]dithiophene (BBTADT) : Used in organic field-effect transistors with high thermal stability.
- 1Benzothieno3,2-bbenzothiophene-based dyes : Utilized in dye-sensitized solar cells and organic photovoltaics.
Uniqueness
2-(Benzylsulfanyl)-4-(2-naphthyloxy)1benzothieno[3,2-d]pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its benzylsulfanyl and naphthyloxy groups provide unique reactivity and interaction profiles compared to other benzothienopyrimidine derivatives.
Propiedades
IUPAC Name |
2-benzylsulfanyl-4-naphthalen-2-yloxy-[1]benzothiolo[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2OS2/c1-2-8-18(9-3-1)17-31-27-28-24-22-12-6-7-13-23(22)32-25(24)26(29-27)30-21-15-14-19-10-4-5-11-20(19)16-21/h1-16H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLVOWSHEMIVCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)OC4=CC5=CC=CC=C5C=C4)SC6=CC=CC=C63 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-phenoxypropanamide](/img/structure/B2497574.png)


![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(3-fluorophenyl)ethanol](/img/structure/B2497580.png)

![N-(4-cyanophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2497582.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2497585.png)
![N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2497588.png)


![N-(2,5-diaza-2-(2-(2-nitrophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-bromophenyl)ethanamide](/img/structure/B2497594.png)
![(2Z)-6-chloro-2-[(3,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2497595.png)
![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2497596.png)
